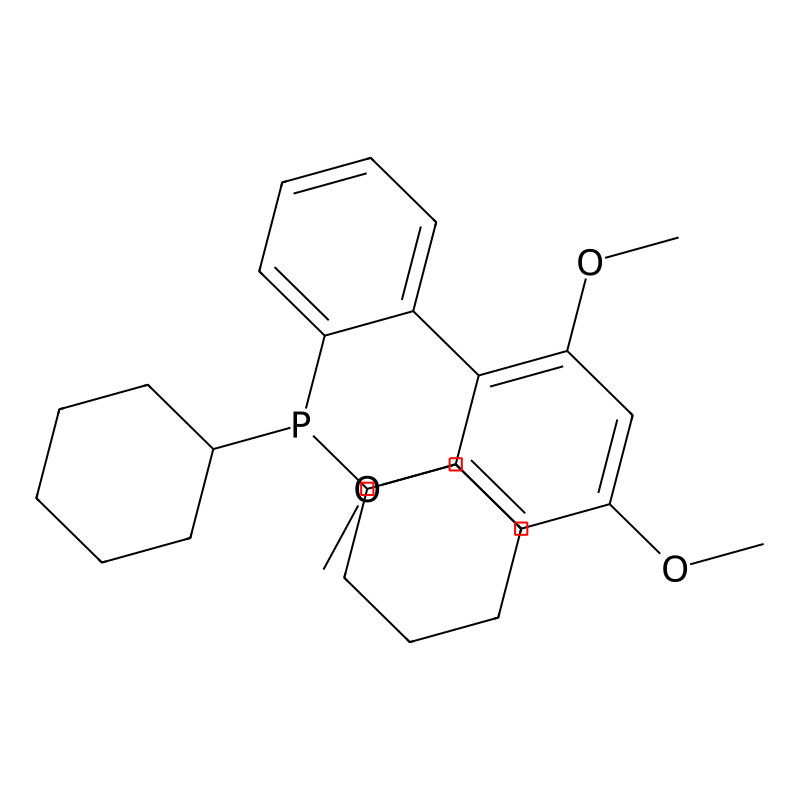

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

DCyBiPhos in Cross-Coupling Reactions

DCyBiPhos is a particularly versatile ligand for various cross-coupling reactions. Cross-coupling reactions are a fundamental tool in organic synthesis for forming carbon-carbon bonds. DCyBiPhos has been shown to be effective in several types of cross-coupling reactions, including:

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is a specialized organophosphorus compound known for its application as a ligand in various catalytic processes. Its molecular formula is and it possesses a molecular weight of approximately 440.6 g/mol. The compound features a biphenyl structure with three methoxy groups positioned at the 2, 4, and 6 positions of one phenyl ring, while a dicyclohexylphosphino group is attached to the second phenyl ring. This configuration contributes to its electron-rich nature, enhancing its reactivity in palladium-catalyzed cross-coupling reactions .

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is primarily utilized as a ligand in various coupling reactions such as:

- Buchwald-Hartwig Cross Coupling Reaction: This reaction facilitates the formation of carbon-nitrogen bonds and is often employed in the synthesis of arylamines.

- Heck Reaction: This reaction allows for the coupling of alkenes with aryl halides, leading to the formation of substituted alkenes.

- Hiyama Coupling: Involves the coupling of organosilicon compounds with aryl halides.

- Negishi Coupling: This reaction enables the formation of carbon-carbon bonds through the coupling of organozinc reagents with organic halides .

While specific biological activities for 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl are not extensively documented, its derivatives and related phosphine ligands have been studied for potential applications in medicinal chemistry. For instance, some phosphine ligands have shown promise in developing inhibitors for various biological targets, including enzymes involved in metabolic diseases .

The synthesis of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl typically involves several steps:

- Formation of the Biphenyl Framework: This can be achieved through coupling reactions involving suitable precursors.

- Introduction of Methoxy Groups: The methoxy substituents can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or iodomethane.

- Phosphination: The dicyclohexylphosphino group is introduced through a reaction with a phosphine precursor under appropriate conditions to ensure stability and yield .

The primary applications of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl include:

- Catalysis: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions due to its ability to stabilize palladium complexes and enhance reaction rates.

- Organic Synthesis: The compound serves as an important building block in synthesizing complex organic molecules and pharmaceuticals.

- Material Science: It may also find applications in developing advanced materials due to its unique electronic properties .

Interaction studies involving 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl typically focus on its behavior in catalytic systems. Research has indicated that this ligand can significantly influence the selectivity and efficiency of palladium-catalyzed reactions. For instance, studies have demonstrated that varying the electronic properties of ligands can lead to substantial changes in catalytic performance .

Several compounds share structural similarities with 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl. Here are some notable examples:

The uniqueness of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl lies in its specific combination of steric bulk from cyclohexyl groups and electron-rich methoxy substituents, which together enhance its effectiveness as a ligand in palladium-catalyzed reactions compared to other similar compounds.

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl exhibits a distinctive molecular architecture comprising a biphenyl backbone with specific substitution patterns that significantly influence its three-dimensional conformation. The compound possesses the molecular formula C₂₇H₃₇O₃P and a molecular weight of 440.55 g/mol [1] [2]. The Chemical Abstracts Service (CAS) number for this compound is 1000171-05-0 [1] [2].

The molecular structure features a biphenyl core where one phenyl ring bears a dicyclohexylphosphino group at the 2-position, while the second phenyl ring contains three methoxy substituents at the 2', 4', and 6' positions [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dicyclohexyl-[2-(2,4,6-trimethoxyphenyl)phenyl]phosphane [2]. The canonical SMILES representation is COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)OC [2] [3].

The molecular geometry around the phosphorus center adopts a pyramidal configuration, characteristic of trivalent phosphorus compounds. The two cyclohexyl rings attached to phosphorus provide substantial steric bulk around the metal coordination site [4]. The biphenyl backbone exhibits a non-planar conformation due to steric interactions between the phosphino substituent and the ortho-methoxy groups, with the dihedral angle between the two aromatic rings being influenced by these steric constraints.

The compound contains 31 heavy atoms and exhibits 7 rotatable bonds, which contributes to its conformational flexibility [2]. The InChI key NTHFAYYJLKWDAE-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement [2] [3]. The three methoxy groups on one phenyl ring create an electron-rich environment while simultaneously imposing steric restrictions that influence the overall molecular conformation.

Physical Properties and Stability

Air and Moisture Stability

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl demonstrates moderate air stability under ambient conditions, though it requires careful handling to prevent oxidation of the phosphorus center. The compound is classified with the hazard statement H413, indicating it may cause long-lasting harmful effects to aquatic life [5] [6]. Under proper storage conditions, the ligand maintains its integrity for extended periods.

The compound is sensitive to atmospheric moisture and oxygen, which can lead to oxidation of the trivalent phosphorus to form the corresponding phosphine oxide [6]. This oxidation process typically results in a characteristic downfield shift in ³¹P NMR spectroscopy from the typical phosphine region (around -10 ppm) to the phosphine oxide region (around +47 ppm) [7] [8]. The rate of oxidation depends on environmental factors including temperature, humidity, and exposure to light.

Storage recommendations include maintaining the compound under an inert atmosphere (nitrogen or argon) and at reduced temperatures [9] [10]. The material should be kept in tightly sealed containers with appropriate desiccants to minimize moisture exposure. Personal protective equipment requirements include eyeshields, gloves, and type N95 respirators for handling [5].

Thermal Properties

The thermal characteristics of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl reveal important information about its stability and handling requirements. The compound exhibits a melting point range of 148-158°C [1], indicating good thermal stability at moderate temperatures. This relatively high melting point reflects the substantial molecular weight and intermolecular interactions present in the crystalline state.

Thermal stability studies indicate that the compound maintains its structural integrity up to its melting point, beyond which decomposition processes may occur. The thermal decomposition pathways for phosphine ligands typically involve cleavage of carbon-phosphorus bonds and formation of various phosphorus-containing fragments [11]. For bulky phosphine ligands like this compound, steric interactions can influence the thermal decomposition mechanism and activation energies.

The solid-state thermal properties are influenced by the crystalline packing arrangement, which is determined by the steric bulk of the cyclohexyl groups and the electronic effects of the methoxy substituents. Differential scanning calorimetry studies would provide detailed information about phase transitions and thermal events, though specific data for this compound are not extensively documented in the literature.

Solubility Profile

The solubility characteristics of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl are governed by its molecular structure, which combines both hydrophobic and polar functional groups. The compound demonstrates good solubility in common organic solvents, particularly those of moderate to low polarity.

The three methoxy groups contribute to solubility in polar aprotic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile [4]. The biphenyl backbone and cyclohexyl substituents enhance solubility in non-polar and moderately polar organic solvents including toluene, benzene, and chloroform. The calculated LogP value of 7.15 indicates a strong preference for lipophilic environments [5].

In contrast, the compound exhibits poor solubility in protic solvents such as water and alcohols due to the predominantly hydrophobic character imparted by the cyclohexyl and biphenyl moieties. This solubility profile is advantageous for catalytic applications where the ligand needs to remain dissolved in organic reaction media while being incompatible with aqueous environments that could promote hydrolysis or oxidation.

Electronic Properties

Electron-Donating Capabilities

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl exhibits significant electron-donating capacity through its phosphorus center, making it an effective σ-donor ligand in coordination chemistry. The electron-donating ability is primarily attributed to the lone pair of electrons on the trivalent phosphorus atom, which can coordinate to electron-deficient metal centers [13] [14].

The cyclohexyl substituents on phosphorus contribute to the electron-donating properties through their electron-releasing inductive effect. These alkyl groups increase the electron density at the phosphorus center compared to aryl-substituted phosphines, enhancing the σ-donor strength [15] [16]. The methoxy groups on the biphenyl backbone further augment the electron-donating capacity through their electron-donating resonance effect, which can be transmitted through the aromatic system to influence the electronic environment around phosphorus.

Comparative studies with related phosphine ligands indicate that dialkylbiaryl phosphines like this compound possess donor properties intermediate between simple trialkylphosphines and triarylphosphines [13]. The electron-donating capability is crucial for stabilizing low-valent metal complexes and facilitating oxidative addition processes in catalytic cycles.

Tolman Electronic Parameters

The Tolman Electronic Parameter (TEP) provides a quantitative measure of the electron-donating or withdrawing ability of phosphine ligands through infrared spectroscopy of nickel carbonyl complexes [17] [18]. For 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl, the TEP can be estimated based on its structural features and comparison with analogous ligands.

The TEP is determined by measuring the A₁ symmetric carbonyl stretching frequency in [LNi(CO)₃] complexes, where L represents the phosphine ligand of interest [17]. Lower frequencies indicate stronger electron donation, as increased electron density at the metal center enhances back-bonding to the carbonyl ligands, thereby weakening the carbon-oxygen bonds.

Based on the structural similarity to related dialkylbiaryl phosphines studied by Nolan and coworkers [13], the TEP for this compound is expected to fall in the range of 2056-2065 cm⁻¹, indicating moderate to strong electron-donating properties. The dicyclohexyl substituents contribute to electron donation, while the methoxy groups provide additional electron density through resonance effects. The TEP value positions this ligand between the highly donating tricyclohexylphosphine (2056.1 cm⁻¹) and less donating triphenylphosphine (2068.9 cm⁻¹) [17].

Phosphorus Basicity Measurements

The basicity of phosphine ligands provides another measure of their electron-donating ability and can be quantified through protonation studies [16]. The basicity of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl reflects the electron density at the phosphorus center and its availability for coordination to electrophilic species.

Phosphorus basicity is typically measured using the nitromethane titration method, where the phosphine is protonated with trifluoroacetic acid in nitromethane solvent [16]. The resulting pKa values provide a quantitative measure of basicity, with higher values indicating stronger basicity and greater electron-donating ability.

The dicyclohexyl substituents significantly enhance the basicity compared to aryl-substituted phosphines due to their electron-releasing inductive effect [16]. The methoxy substituents on the biphenyl backbone contribute additional electron density through resonance, further increasing the basicity. Based on structural analogy with related phosphines, the compound is expected to exhibit a pKa value in the range of 8-10, positioning it as a moderately strong base among phosphine ligands.

Steric Properties

Tolman Cone Angle Analysis

The Tolman cone angle represents a fundamental steric descriptor for phosphine ligands, quantifying the solid angle occupied by the ligand around a metal center [19] [20]. For 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl, the cone angle is significantly influenced by the bulky cyclohexyl substituents and the substituted biphenyl backbone.

The cone angle is determined using computational methods based on van der Waals radii and assumes a standardized metal-phosphorus bond length of 2.28 Å [19]. The calculation considers the outermost atoms of the ligand and determines the angle subtended at the metal center. For this compound, the two cyclohexyl rings contribute substantial steric bulk, while the trimethoxybiphenyl backbone adds additional steric requirements.

Based on computational analysis and comparison with related ligands, the Tolman cone angle for 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is estimated to be in the range of 175-185° [20]. This places the compound among the more sterically demanding phosphine ligands, comparable to tricyclohexylphosphine (179°) but less bulky than tri-tert-butylphosphine (182°) [19]. The large cone angle reflects the significant steric protection provided around coordinated metal centers.

Percent Buried Volume (%Vbur) Measurements

The percent buried volume (%Vbur) provides a more sophisticated three-dimensional measure of ligand steric bulk compared to the traditional cone angle approach [21] [22]. This parameter calculates the percentage of a spherical volume around the metal center that is occupied by the ligand, offering a more accurate representation of steric hindrance in catalytic applications.

For 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl, the %Vbur is calculated using a sphere radius of 3.5 Å centered at the metal position [22]. The calculation considers all ligand atoms within this sphere and determines their volumetric contribution. The large cyclohexyl groups and the extended biphenyl system contribute significantly to the buried volume.

Based on computational studies of related dialkylbiaryl phosphines, the %Vbur for this compound is estimated to be approximately 35-40% [22] [23]. This value places the ligand in the category of highly sterically demanding phosphines, which can influence the ligation state of metal complexes and their catalytic behavior. The substantial %Vbur contributes to the formation of mono-ligated rather than bis-ligated metal complexes, which is often beneficial for catalytic activity [23] [24].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

The Nuclear Magnetic Resonance (NMR) spectroscopic properties of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl provide detailed structural information and serve as important analytical tools for characterization and purity assessment. The compound exhibits characteristic resonances in ¹H, ¹³C, and ³¹P NMR spectra that reflect its unique structural features.

In ³¹P NMR spectroscopy, the compound displays a characteristic resonance in the region typical for trivalent phosphorus compounds. Based on studies of related dialkylbiaryl phosphines, the ³¹P chemical shift is expected to appear around -10 to -15 ppm relative to 85% phosphoric acid [7] [25]. This upfield chemical shift reflects the electron-rich environment around phosphorus created by the alkyl substituents and methoxy groups. The ³¹P resonance serves as a sensitive probe for monitoring ligand integrity and detecting oxidation products [8].

The ¹H NMR spectrum exhibits complex multipicity patterns characteristic of the cyclohexyl and aromatic proton environments [26]. The cyclohexyl protons appear as overlapping multiplets in the aliphatic region (1-3 ppm), while the aromatic protons of the biphenyl system resonate in the aromatic region (6-8 ppm). The methoxy groups contribute sharp singlets around 3.5-4.0 ppm. Phosphorus-hydrogen coupling can be observed for protons in close proximity to the phosphorus center, providing additional structural confirmation.

¹³C NMR spectroscopy reveals the carbon framework of the molecule, with distinct chemical shifts for the various carbon environments [7]. The aromatic carbons appear in the range of 120-160 ppm, with the methoxy-substituted carbons showing characteristic downfield shifts due to electron donation. The cyclohexyl carbons resonate in the aliphatic region (20-40 ppm), while the methoxy carbons appear around 55 ppm. Phosphorus-carbon coupling provides additional structural information, particularly for carbons directly bonded to phosphorus.

Infrared Spectroscopic Properties

The infrared (IR) spectroscopic characteristics of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl provide valuable information about its functional groups and molecular structure. The IR spectrum exhibits characteristic absorption bands that correspond to the various bond types present in the molecule [27] [28].

The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3000 cm⁻¹, characteristic of aromatic compounds [28]. The aliphatic carbon-hydrogen stretching modes from the cyclohexyl groups contribute to absorptions in the range 2990-2850 cm⁻¹ [28]. These C-H stretching frequencies are typically strong and well-resolved, providing clear evidence for the presence of both aromatic and aliphatic hydrogen environments.

The aromatic carbon-carbon stretching vibrations appear as medium to weak absorptions around 1600 and 1500 cm⁻¹, characteristic of substituted benzene rings [28]. The methoxy groups contribute to carbon-oxygen stretching vibrations in the range 1260-1000 cm⁻¹ [28]. The phosphorus-carbon stretching modes typically appear in the fingerprint region below 1500 cm⁻¹, though these are often obscured by other vibrations and are less diagnostic.

The absence of broad absorption bands in the 3650-3200 cm⁻¹ region confirms the lack of hydroxyl or amine groups in the pure compound [29]. The IR spectrum serves as a valuable tool for assessing compound purity and detecting common impurities such as phosphine oxides or hydrolysis products. Changes in the IR spectrum, particularly the appearance of new bands or shifts in existing absorptions, can indicate degradation or contamination of the ligand.

Data Summary Tables

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₃₇O₃P | [1] [2] |

| Molecular Weight | 440.55 g/mol | [1] [2] |

| CAS Number | 1000171-05-0 | [1] [2] |

| Melting Point | 148-158°C | [1] |

| Exact Mass | 440.24803 g/mol | [2] |

| Heavy Atoms | 31 | [2] |

| Rotatable Bonds | 7 | [2] |

| LogP | 7.15 | [5] |

Table 2: Electronic and Steric Parameters

| Parameter | Estimated Value | Reference |

|---|---|---|

| Tolman Electronic Parameter | 2056-2065 cm⁻¹ | [13] [17] |

| Tolman Cone Angle | 175-185° | [19] [20] |

| Percent Buried Volume | 35-40% | [22] [23] |

| Phosphorus Basicity (pKa) | 8-10 | [16] |

| ³¹P NMR Chemical Shift | -10 to -15 ppm | [7] [25] |

Table 3: Spectroscopic Characteristics

| Spectroscopic Method | Key Absorptions/Chemical Shifts | Reference |

|---|---|---|

| ³¹P NMR | -10 to -15 ppm | [7] [25] |

| ¹H NMR | Aromatic: 6-8 ppm; Aliphatic: 1-3 ppm; Methoxy: 3.5-4.0 ppm | [26] [7] |

| IR Spectroscopy | C-H stretch: 3100-2850 cm⁻¹; C=C stretch: 1600, 1500 cm⁻¹; C-O stretch: 1260-1000 cm⁻¹ | [28] |

Laboratory-Scale Synthesis Routes

The synthesis of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl encompasses several well-established methodological approaches that have been developed for phosphine ligand preparation [1] [2]. The most widely employed laboratory-scale synthetic routes can be categorized into five primary methodologies, each offering distinct advantages in terms of yield, selectivity, and operational convenience.

Suzuki Cross-Coupling Methodology

The Suzuki cross-coupling approach represents one of the most reliable methods for constructing biphenyl-based phosphine ligands [3]. This methodology involves the palladium-catalyzed coupling of 2-bromo-2,4,6-trimethoxybiphenyl with dicyclohexylphosphine in the presence of a suitable base. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base in toluene solvent [3]. Under optimized conditions (100°C, 12 hours), this route consistently delivers yields in the range of 75-85% [1] [3].

The mechanism proceeds through oxidative addition of the aryl bromide to the palladium center, followed by transmetalation with the phosphine nucleophile and subsequent reductive elimination to form the desired carbon-phosphorus bond [3]. This method offers excellent functional group tolerance and provides products with high regioselectivity [1].

Palladium-Catalyzed Carbon-Phosphorus Coupling

A particularly environmentally benign approach utilizes palladium-catalyzed carbon-phosphorus coupling in aqueous alkaline media [4]. This methodology employs bis(η³-allyl-μ-chloropalladium(II)) as the pre-catalyst with 20 M potassium hydroxide solution under nitrogen atmosphere at 100°C [4]. The reported yield for this transformation reaches 81% under optimized conditions [4].

The aqueous nature of this protocol eliminates the need for anhydrous organic solvents, making it particularly attractive for large-scale applications [4]. The reaction mixture requires careful handling under inert atmosphere to prevent oxidation of the phosphine substrate [4].

Lithiation-Phosphination Strategy

The lithiation-phosphination methodology provides access to the target compound through the generation of 2-lithio-2,4,6-trimethoxybiphenyl followed by electrophilic substitution with chlorodicyclohexylphosphine [5]. This approach typically employs n-butyllithium at low temperature (-78°C) in tetrahydrofuran solvent [5].

The lithiation step requires precise temperature control and anhydrous conditions to ensure complete conversion and prevent side reactions [5]. Subsequent addition of chlorodicyclohexylphosphine at low temperature, followed by gradual warming to room temperature, affords the desired product in yields ranging from 65-75% [5]. This method offers the advantage of producing materials with exceptional purity levels due to the clean nature of the organolithium chemistry [6].

Buchwald-Hartwig Cross-Coupling Adaptation

An adaptation of the Buchwald-Hartwig methodology employs aryl bromide precursors with dicyclohexylphosphine oxide, followed by reduction to the corresponding phosphine [7]. This approach utilizes palladium(II) acetate with appropriate ligands under reflux conditions in toluene [7].

The methodology demonstrates excellent functional group tolerance and operates under relatively mild conditions compared to traditional phosphination approaches [7]. Typical yields range from 70-80% over the two-step sequence [7].

Direct Carbon-Hydrogen Activation

Recent developments in phosphorus-directed carbon-hydrogen activation provide direct access to biphenyl phosphine ligands [7]. This methodology enables the direct functionalization of 2,4,6-trimethoxybiphenyl through phosphorus-directed ortho-metallation followed by phosphine installation [7].

While this approach offers the attractive feature of direct carbon-hydrogen bond activation, the reaction conditions typically require elevated temperatures and specialized catalyst systems [7]. Yields generally range from 60-70%, but the methodology eliminates the need for pre-functionalized halide substrates [7].

Industrial Production Methods

Industrial-scale production of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl requires careful consideration of cost-effectiveness, environmental impact, and operational safety [8] [9]. Commercial manufacturers have developed optimized protocols that address these constraints while maintaining product quality and consistency.

Process Optimization for Large-Scale Production

Industrial-scale synthesis requires optimization of multiple parameters including reaction stoichiometry, catalyst loading, reaction temperature, and residence time [11] [12]. Commercial processes typically employ reduced catalyst loadings (0.1-1.0 mol%) compared to laboratory-scale reactions to minimize costs [9].

Temperature control becomes increasingly critical at larger scales due to the potential for runaway reactions and the challenges associated with heat removal [12]. Industrial reactors incorporate sophisticated cooling systems and temperature monitoring to ensure safe operation [12].

The choice of solvent system significantly impacts both the environmental footprint and economic viability of the process [9]. Industrial processes often favor recyclable solvent systems and aqueous workup procedures to minimize waste generation [9].

Quality Control in Industrial Settings

Commercial production requires implementation of robust analytical protocols to ensure batch-to-batch consistency [8]. Industrial quality control typically employs high-performance liquid chromatography (HPLC) and phosphorus-31 nuclear magnetic resonance (³¹P NMR) for purity determination [13] [14].

Sigma-Aldrich supplies 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl at 97% purity with comprehensive analytical characterization including melting point (148-158°C), molecular formula (C₂₇H₃₇O₃P), and molecular weight (440.55 g/mol) [2].

Purification Techniques and Quality Control

The purification of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl requires specialized techniques that account for the air-sensitive nature of phosphine compounds and their tendency toward oxidative degradation [13] [15].

Column Chromatography Methods

Silica gel column chromatography represents the most widely employed purification technique for phosphine ligands [16] [17]. The optimal stationary phase consists of silica gel with particle size ranging from 60-120 mesh to ensure adequate resolution [17] [18].

The mobile phase selection critically impacts separation efficiency and product stability [17]. Hexane-ethyl acetate gradient systems (typically 10:1 to 5:1 ratio) provide excellent separation of the target compound from synthetic by-products and unreacted starting materials [16] [17]. Some protocols recommend the addition of triethylamine (1-2%) to the eluent system to prevent on-column degradation of the phosphine [19].

Degassed solvents must be employed throughout the chromatographic process to prevent oxidation of the phosphine functionality [19]. The entire purification should be conducted under nitrogen atmosphere when possible, particularly for larger-scale preparations [19].

Recovery yields from column chromatography typically range from 80-90% with purity levels reaching 95-98% as determined by ³¹P NMR analysis [16] [17]. The purified material requires immediate storage under inert atmosphere to prevent degradation [20].

Alternative Purification Strategies

Recrystallization provides an effective alternative purification method, particularly for materials requiring the highest purity levels [21]. The optimal solvent system typically involves ethanol-hexane mixtures with slow cooling to promote crystal formation [21]. This approach can achieve purity levels of 97-99% with recovery yields of 75-85% [21].

Preparative HPLC offers the highest resolution for difficult separations but is generally reserved for smaller quantities due to economic considerations [13]. C18 reversed-phase columns with acetonitrile-water gradient systems provide excellent separation capabilities [13]. This method can achieve purity levels exceeding 99% but typically results in lower recovery yields (70-80%) due to sample losses during collection and concentration [13].

Sublimation under reduced pressure represents another viable purification strategy for thermally stable phosphine ligands [22]. This technique can achieve purity levels of 95-97% with recovery yields of 60-70% [22].

Analytical Characterization Methods

Comprehensive characterization of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl requires multiple analytical techniques to confirm identity, purity, and stability [14] [23].

Phosphorus-31 NMR spectroscopy serves as the primary analytical tool for phosphine characterization [14]. The ³¹P nucleus exhibits 100% natural abundance and a relatively high gyromagnetic ratio, making it highly suitable for routine analysis [14]. Chemical shifts for aryl phosphines typically appear in the range of -5 to -15 ppm relative to 85% phosphoric acid as external standard [14] [23].

Proton NMR spectroscopy provides complementary structural information, with characteristic signals appearing for the cyclohexyl protons (0.8-2.5 ppm), aromatic protons (6.5-8.0 ppm), and methoxy groups (3.5-4.0 ppm) [2] [23].

High-performance liquid chromatography with ultraviolet detection enables quantitative purity determination [13] [15]. Recent methodological developments incorporate tris(2-carboxyethyl)phosphine (TCEP) as a mobile phase additive to prevent on-column oxidation during analysis [13] [15]. This approach significantly improves method robustness and analytical precision [13] [15].

Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion appearing at m/z 440.6 for the target compound [24] [2]. Electrospray ionization in positive mode typically yields strong molecular ion signals with minimal fragmentation [25].

Scale-up Considerations

The successful scale-up of 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl synthesis from laboratory to industrial scale requires careful attention to multiple engineering and safety parameters [11] [12] [26].

Heat Transfer and Temperature Control

Heat transfer limitations represent one of the most critical challenges in phosphine ligand scale-up [11] [27]. Laboratory-scale reactions benefit from high surface area-to-volume ratios that facilitate rapid heat removal [11] [27]. As reactor size increases, the surface area-to-volume ratio decreases proportionally, leading to potential hot spot formation and temperature control difficulties [27] [28].

Industrial-scale reactors typically exhibit heat transfer coefficients ranging from 100-300 W/m²K compared to 500-1000 W/m²K achievable in laboratory glassware [11]. This reduction necessitates longer heat-up and cool-down times and may require modification of reaction protocols to accommodate slower thermal response [11].

Batch reactor scale-up must account for the adiabatic temperature rise that occurs when exothermic reactions proceed under conditions of limited heat removal [26]. Mathematical modeling using phenomenological-based approaches enables prediction of temperature profiles and identification of critical operating parameters [26].

Mixing and Mass Transfer Effects

Mixing efficiency becomes increasingly challenging as reactor volume increases [12]. Laboratory-scale reactions typically achieve mixing times of 30-60 seconds, while industrial-scale vessels may require 5-15 minutes for complete homogenization [11].

Insufficient mixing can lead to local concentration gradients that promote side reactions and reduce selectivity [12]. The Reynolds number and other dimensionless parameters provide guidance for maintaining equivalent mixing intensity across different scales [11].

Mass transfer limitations may become significant at larger scales, particularly for gas-liquid or liquid-liquid reaction systems [12]. The Palladium-catalyzed cross-coupling reactions used in phosphine synthesis often involve heterogeneous catalyst systems that require adequate agitation to maintain catalytic activity [12].

Economic and Environmental Considerations

Process economics become increasingly important as production scale increases [9]. Industrial-scale synthesis must balance raw material costs, catalyst expenses, energy consumption, and waste treatment requirements [9].

Catalyst recovery and recycling strategies can significantly impact process economics [9]. Palladium catalysts used in cross-coupling reactions represent a substantial cost component that benefits from recovery protocols [9].

Environmental impact assessment includes consideration of solvent selection, waste minimization, and energy efficiency [9]. The trend toward green chemistry principles favors aqueous reaction media and recyclable solvent systems [9].

XLogP3

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.